8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound with notable pharmacological properties. This compound belongs to a class of biquinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial and antifungal properties. The compound's chemical structure includes a chloro substituent and multiple methyl groups, which contribute to its unique characteristics.
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is classified as a specialty material due to its specific structural features and potential applications in medicinal chemistry. Its classification is significant for researchers interested in developing new pharmaceuticals or studying its biological effects .
The synthesis of 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one typically involves several steps:
The reaction conditions may vary depending on the specific method employed but generally include the use of solvents like ethanol or methanol and may involve heating to facilitate the reaction. Advanced techniques such as continuous flow reactors can be used for industrial-scale synthesis to enhance yield and efficiency.
The molecular formula for 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is C22H21ClN2O. The structure features:
The compound's structural data can be represented using various chemical notations such as InChI and SMILES formats. For example:
InChI=1S/C22H21ClN2O/c1-14(2)19(17(5)12-23)21(24)22(19)20(6)15(3)16(4)18(7)8/h12H,9-11H2,1-8H3
This data provides insights into the compound's stereochemistry and functional groups .
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create analogs for further study .
The reactivity of this compound is influenced by its electronic structure and steric factors due to the bulky methyl groups. Understanding these aspects is crucial for designing effective synthetic routes and predicting reaction outcomes.
The mechanism of action for 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one primarily involves its interaction with biological targets at the molecular level. Research suggests that compounds in this class may exert their effects through:
Experimental studies are required to elucidate the precise mechanisms and identify specific targets within biological systems .
Key physical properties of 8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one include:
Chemical properties encompass stability under various conditions (e.g., temperature and pH), reactivity with other chemicals (acids/bases), and potential for degradation over time. These properties are critical for determining storage conditions and handling procedures .
8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has potential applications in several scientific fields:
Research into this compound continues to explore its full therapeutic potential and mechanisms of action in various biological contexts .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8